molecular formula C15H13NO4S B2511881 3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-30-7

3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2511881
CAS No.: 900015-30-7
M. Wt: 303.33
InChI Key: DUAHLEQQHLRHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-[(Cyclopropylcarbonyl)amino]phenoxy)-2-thiophenecarboxylic acid (CPAT) is a novel compound that has been developed as a potential therapeutic agent for various diseases. CPAT is a small molecule that has been synthesized in a laboratory and has demonstrated a wide range of biological activities. CPAT has been studied for its ability to act as an anti-inflammatory, anti-cancer, anti-viral, and anti-microbial agent. Additionally, CPAT has been studied for its potential to act as a neuroprotective agent and to modulate the immune system.

Scientific Research Applications

Phenolic Acids: Pharmacological Review and Applications

Phenolic acids, like Chlorogenic Acid (CGA), have garnered attention due to their diverse biological and pharmacological effects. CGA, an abundant isomer among caffeoylquinic acid isomers found in green coffee extracts and tea, plays several therapeutic roles. Its applications in scientific research include antioxidant activity, antibacterial and hepatoprotective effects, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension properties. These wide-ranging effects suggest potential research applications of structurally similar compounds in exploring treatments for metabolic disorders, cardiovascular disease, diabetes, obesity, and liver injuries (Naveed et al., 2018).

Sorption and Environmental Applications

Research on sorption behaviors, particularly with phenoxy herbicides, offers insights into environmental applications of related compounds. The study on 2,4-D and other phenoxy herbicides' sorption to soil and organic matter provides a foundation for understanding how similar compounds might interact with natural substrates. These interactions have significant implications for environmental pollution control, herbicide design, and the development of methods for reducing agricultural runoff (Werner et al., 2012).

Advanced Oxidation Processes for Compound Degradation

The degradation of organic compounds in aquatic environments through advanced oxidation processes (AOPs) highlights the importance of understanding chemical reactivity for environmental science. Studies focusing on the behavior, transformation, and removal methods of phenoxy acids in water stress the significance of microbial decomposition and photodegradation. This research area is crucial for water treatment technologies and minimizing the ecological impact of organic pollutants (Muszyński et al., 2019).

Biochemical and Health Benefits

Investigations into the biochemical properties and health benefits of naturally occurring compounds, such as phenolic acids, offer a blueprint for studying 3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid. The antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities associated with these compounds provide a promising avenue for medical and pharmacological research. Understanding the mechanisms underlying these benefits can lead to new therapeutic agents and health supplements (Khan et al., 2016).

Properties

IUPAC Name

3-[4-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(9-1-2-9)16-10-3-5-11(6-4-10)20-12-7-8-21-13(12)15(18)19/h3-9H,1-2H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAHLEQQHLRHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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